2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound known for its unique structure. It combines a thienopyrimidine core with additional alkyl and phenyl substituents, making it a candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically begins with the preparation of intermediate compounds, followed by cyclization and subsequent functionalization steps.
Step 1: Preparation of Thieno[3,2-d]pyrimidine Core
Starting Materials: Appropriate thiophenes and aminopyrimidines.
Reaction Conditions: Cyclization reactions often performed under reflux with catalysts such as Lewis acids.
Step 2: Functionalization
Reagents: sec-Butylthiol, 4-Fluorobenzaldehyde, and methylating agents.
Reaction Conditions: Substitution reactions facilitated by bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation Reactions
Reagents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Products: Sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Products: Reduction of carbonyl groups to alcohols.
Substitution Reactions
Reagents: Halogens (Br2, I2), alkylating agents.
Products: Various substituted derivatives depending on the position of substitution.
Scientific Research Applications
Chemistry
The unique structure of 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one makes it useful in studying reaction mechanisms and as a starting point for designing new compounds.
Biology and Medicine
Drug Development: Potential use as a lead compound for creating novel pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: Useful for studying its interactions with biological macromolecules.
Industry
Materials Science: Possible applications in developing new materials with specific electronic or optical properties.
Mechanism of Action
The compound's biological effects are mediated through its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The exact pathways depend on the functional groups present and their ability to interact with biological macromolecules.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Molecules containing the 4-fluorophenyl group, providing insights into the effects of fluorination.
Alkylthio Substituted Pyrimidines: Compounds with similar alkylthio substituents showing the impact of sulfur-containing groups.
Uniqueness
The distinct combination of substituents in 2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one confers unique chemical and biological properties that differentiate it from other similar compounds. It allows for exploration in multiple fields, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS2/c1-4-10(2)23-17-19-14-9-11(3)22-15(14)16(21)20(17)13-7-5-12(18)6-8-13/h5-8,10-11H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEHYEBCGVJEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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